4-(Pyrimidin-5-yl)morpholine 4-(Pyrimidin-5-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 91233-71-5
VCID: VC2709671
InChI: InChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2
SMILES: C1COCCN1C2=CN=CN=C2
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

4-(Pyrimidin-5-yl)morpholine

CAS No.: 91233-71-5

Cat. No.: VC2709671

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrimidin-5-yl)morpholine - 91233-71-5

CAS No. 91233-71-5
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 4-pyrimidin-5-ylmorpholine
Standard InChI InChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2
Standard InChI Key OUVLEKPJCYSHSI-UHFFFAOYSA-N
SMILES C1COCCN1C2=CN=CN=C2
Canonical SMILES C1COCCN1C2=CN=CN=C2

Chemical Structure and Properties

4-(Pyrimidin-5-yl)morpholine consists of a pyrimidine ring connected to a morpholine ring at the 5-position of the pyrimidine. This structural arrangement creates a molecule with both nucleophilic and electrophilic regions, contributing to its versatility in biological systems and synthetic applications.

The compound is characterized by the following properties:

Table 1: Chemical and Physical Properties of 4-(Pyrimidin-5-yl)morpholine

PropertyValue
CAS Number91233-71-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
AppearanceSolid
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
SolubilitySoluble in common organic solvents

The molecular structure features a morpholine ring, which is a six-membered heterocycle containing both oxygen and nitrogen atoms, connected to a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3 . This specific arrangement contributes to the compound's ability to form hydrogen bonds with biological targets, particularly through the morpholine oxygen atom .

Synthesis Methods

The synthesis of 4-(Pyrimidin-5-yl)morpholine typically involves nucleophilic substitution reactions between pyrimidine derivatives and morpholine. Several established synthetic routes have been documented in the literature.

Common Synthetic Routes

A frequently employed method for synthesizing 4-(Pyrimidin-5-yl)morpholine involves the reaction of pyrimidine derivatives, such as 4-chloropyrimidine, with morpholine in ethanol under reflux conditions. This process facilitates the formation of the desired product through nucleophilic substitution reactions where the nitrogen atom of morpholine attacks the electrophilic carbon of the pyrimidine ring.

Table 2: Synthetic Methods for 4-(Pyrimidin-5-yl)morpholine

MethodReactantsConditionsYieldReference
Nucleophilic Substitution4-Chloropyrimidine + MorpholineReflux in ethanolHigh
Cross-CouplingPyrimidine-5-boronic acid + 4-HalomorpholinePd catalyst, base, organic solventModerate to High
Multi-Component ReactionPyrimidine precursors + Morpholine + Coupling agentsVarious conditionsVariable

The synthesis can also be achieved through transition metal-catalyzed cross-coupling reactions, particularly using palladium catalysts. The Buchwald–Hartwig reaction, which is an imperative and vital conversion in organic synthesis, has been employed in the preparation of related pyrimidine-morpholine compounds.

Biological Activity and Mechanism of Action

4-(Pyrimidin-5-yl)morpholine exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interactions.

CDK2 Inhibition

One of the most notable biological activities of 4-(Pyrimidin-5-yl)morpholine is its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2, this compound can prevent cell division and induce apoptosis in cancer cells, making it a candidate for further research in cancer treatment.

The mechanism of action primarily involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its kinase activity, which is necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

PI3K and PIKKs Inhibition

Research has shown that 4-(pyrimidin-4-yl)morpholines, closely related to our compound of interest, are privileged pharmacophores for PI3K (Phosphoinositide 3-kinase) and PIKKs (PI3K-related kinases) inhibition. The morpholine oxygen plays a crucial role in forming key hydrogen bonds with the target proteins, contributing to the inhibitory activity .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(Pyrimidin-5-yl)morpholine and its derivatives is essential for optimizing their biological activities and developing more effective compounds for specific applications.

Influence of Structural Modifications

Research has demonstrated that modifications to the basic 4-(Pyrimidin-5-yl)morpholine scaffold can significantly alter its biological activity. For example, the addition of functional groups to the pyrimidine ring or modifications to the morpholine moiety can enhance binding affinity to specific targets .

Table 3: Structure-Activity Relationships of 4-(Pyrimidin-5-yl)morpholine and Related Compounds

CompoundStructural ModificationEffect on ActivityTargetReference
4-(Pyrimidin-5-yl)morpholineBase structureCDK2 inhibitionCDK2
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acidAddition of carboxylic acid groupEnhanced bindingVarious
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholineReplacement with fused ring systemModified selectivityCK2, AHR
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholineThienopyrimidine coreInhibition of TNF-α and NOVarious

Comparison with Related Compounds

The comparison of 4-(Pyrimidin-5-yl)morpholine with structurally related compounds provides valuable insights into the influence of specific structural elements on biological activity. For instance, 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine, which features a fused ring system, acts as a selective inhibitor of protein kinases such as casein kinase 2 (CK2) and as an antagonist of the aryl hydrocarbon receptor (AHR).

Similarly, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates that inhibit tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) .

Applications in Medicinal Chemistry

The unique structural and biological properties of 4-(Pyrimidin-5-yl)morpholine make it valuable in various medicinal chemistry applications.

Cancer Research

As a potential CDK2 inhibitor, 4-(Pyrimidin-5-yl)morpholine has applications in cancer research. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can prevent uncontrolled cell division characteristic of cancer cells.

Drug Development

4-(Pyrimidin-5-yl)morpholine serves as an important scaffold for developing novel drug candidates. The compound's ability to interact with various biological targets makes it a versatile starting point for medicinal chemists seeking to design compounds with specific therapeutic properties .

Researchers have utilized this compound as a building block for synthesizing more complex molecules with enhanced biological activities. The morpholine ring, in particular, contributes to favorable pharmacokinetic properties in many drug candidates .

Analytical Characterization

The characterization of 4-(Pyrimidin-5-yl)morpholine typically involves various analytical techniques to confirm its identity and purity.

Spectroscopic Methods

Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are frequently employed to characterize 4-(Pyrimidin-5-yl)morpholine. These techniques provide valuable information about the compound's structure, purity, and functional groups.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of 4-(Pyrimidin-5-yl)morpholine and to monitor reactions during its synthesis. These techniques allow for the separation and quantification of the compound and any impurities present .

Research Developments and Future Prospects

Recent research has expanded our understanding of 4-(Pyrimidin-5-yl)morpholine and its potential applications, opening up new avenues for investigation.

Recent Findings

Studies have revealed that compounds containing the pyrimidine-morpholine scaffold can interact with various biological targets beyond CDK2, including other kinases and receptors involved in cell signaling pathways . This broadens the potential therapeutic applications of these compounds.

Future Directions

Future research on 4-(Pyrimidin-5-yl)morpholine is likely to focus on:

  • Developing more selective inhibitors for specific targets

  • Exploring structure-activity relationships in greater detail

  • Investigating potential applications in treating diseases beyond cancer

  • Optimizing synthetic routes for more efficient production

  • Studying the pharmacokinetics and pharmacodynamics of derivatives for drug development

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